9-フルオレニルメトキシカルボニルアミノ)-3-ピリジンカルボン酸塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

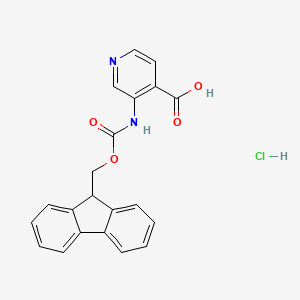

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C21H17ClN2O4 and its molecular weight is 396.83. The purity is usually 95%.

BenchChem offers high-quality 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ペプチド合成とFmoc化学

ケミカルバイオロジーと生体共役

ドラッグデリバリーと制御放出

材料科学とナノテクノロジー

光薬理学と光応答性化合物

有機合成と医薬品化学

作用機序

Target of Action

It is known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of metabolic pathways.

Mode of Action

As an amino acid derivative, it may interact with its targets by influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Biochemical Pathways

Given its nature as an amino acid derivative, it may be involved in protein synthesis and metabolism, which are fundamental biochemical pathways in the body .

Result of Action

As an amino acid derivative, it may have potential effects on protein synthesis and metabolism, which could have downstream effects on cellular function and overall physiology .

生物活性

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride is a complex organic compound notable for its structural features, which include a fluorenylmethoxycarbonyl (Fmoc) group, an amino functional group, and a pyridine moiety. These characteristics contribute to its potential applications in medicinal chemistry and peptide synthesis. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.

- Molecular Formula : C25H23ClN2O4

- Molecular Weight : 452.91 g/mol

- CAS Number : 507472-28-8

- Structural Features : The presence of the Fmoc group serves as a protecting group for the amino functionality, facilitating selective reactions in synthetic pathways.

Biological Activity Overview

The biological activity of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride is influenced by its structural components:

- Pyridine Moiety : Compounds containing pyridine rings are often recognized for their ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate enzyme functions or act as inhibitors in biochemical pathways .

- Fmoc Group : The Fmoc group is commonly used in peptide synthesis and can enhance the stability and solubility of compounds, potentially increasing their bioavailability.

In Vitro Studies

Several studies have evaluated the biological activity of related compounds or derivatives, providing insights into the potential effects of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride:

- Enzyme Inhibition : Compounds with similar structures have shown significant inhibition rates against various enzymes. For instance, derivatives demonstrated inhibition rates ranging from 31% to 97% against specific targets such as COL1A1, indicating that modifications to the pyridine or carboxylic acid groups can enhance activity .

- Binding Affinity Studies : Techniques like surface plasmon resonance and molecular docking have been suggested to assess the binding affinity of this compound to biological targets. These studies could elucidate its mechanism of action and inform therapeutic applications.

Structure–Activity Relationships (SAR)

The structure–activity relationship studies indicate that modifications to the core structure can significantly impact biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased solubility and bioavailability |

| Alteration of carboxylic acid position | Enhanced enzyme inhibition rates |

| Substitution on the pyridine ring | Variation in binding affinity to targets |

Case Studies

- Alzheimer's Disease Research : A study synthesized several fluorenyl derivatives, including those similar to our compound, which were evaluated for their potential neuroprotective properties. The findings suggested that structural modifications could lead to improved efficacy against neurodegenerative diseases .

- Anti-Fibrotic Activity : Research on related compounds indicated promising anti-fibrotic effects, with some derivatives showing up to 81% inhibition in specific cellular models. This suggests that similar compounds may hold therapeutic potential in treating fibrosis-related conditions .

特性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4.ClH/c24-20(25)17-9-10-22-11-19(17)23-21(26)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18;/h1-11,18H,12H2,(H,23,26)(H,24,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNMZLGYFHVSMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CN=C4)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。